Geum-Jun Han,
Jae-Hoon Kim,
Byeong-Hoon Cho,
Kyu-Hwan Oh,
Je-Jun Jeong
PMID: 27859654
DOI:
10.1111/eos.12316
Abstract
The aim of this study was to investigate the effects of plasma-enhanced deposition of an organosilane and benzene on resin bonding to a dental zirconia ceramic. A total of 70 zirconia specimens, which were polished before sintering, were randomly divided into five groups according to surface treatments before applying a dental adhesive (each group, n = 14): group 1, no previous treatment (control); group 2, plasma deposition with tetramethylsilane (TMS); group 3, plasma deposition with benzene; group 4, sequential plasma deposition with TMS and benzene; and group 5, a zirconia primer (Z-Prime Plus). A dental adhesive (Scotchbond Multi-Purpose adhesive) was applied to the surface-treated zirconia, and resin composite rods were built in to enable shear bond-strength testing. The sequential deposition of TMS and benzene showed the highest bond strength [22.7 ± 3.7 MPa (mean ± SD)], approximately twice that of Z-Prime Plus (10.3 ± 3.2 MPa). The plasma deposition with either TMS or benzene also significantly improved bond-strength values compared with the negative-control group, and their effects were not statistically different from that of Z-Prime Plus. Following plasma deposition with TMS, the introduction of silicon-oxygen-zirconium (Si-O-Zr) bonds on the zirconia surface was confirmed via X-ray photoelectron spectroscopy (XPS) analysis. Transmission electron microscopy and energy dispersive X-ray spectroscopy showed that a silica-like layer and a polymerizable carbon-rich layer were formed through sequential deposition with TMS and benzene.
John D Sterrett,
Murray Marks,
John Dunlap,
Jerilyn Swann,
Kathy Schrock
PMID: 25909528
DOI:
10.11607/prd.2053
Abstract
This study assessed the effect various scanning electron microscopy (SEM) desiccation preparation techniques have on a tufted collagen surface produced using an acid-burnished (rubbed) demineralization application technique. Citric acid- soaked cotton pellets (30%) were burnished on the dentin treatment region, rinsed in water, and then fixed. Four SEM desiccation preparation techniques were employed: (1) air-dried from glutaraldehyde; (2) air-dried from ethanol; (3) critical point dried from liquid carbon dioxide (control); or (4) air-dried from tetramethylsilane. Control specimens all displayed a characteristic tufted fibril surface. In all experimental groups, fibrils collapsed, forming an intact, undulating nondescript surface monolayer. All air-drying SEM desiccation preparation procedures appear to cause artifactual distortion of a tufted dentin collagen surface.
Jonas Andersson,
Erik Johansson,
Heikki Tölli
PMID: 22894402
DOI:
10.1118/1.4736804
Abstract
The performance of liquid ionization chambers, which may prove to be useful tools in the field of radiation dosimetry, is based on several chamber and liquid specific characteristics. The present work investigates the performance of the PTW microLion liquid ionization chamber with respect to recombination losses and perturbations from ambient electric fields at various dose rates in continuous beams.
In the investigation, experiments were performed using two microLion chambers, containing isooctane (C(8)H(18)) and tetramethylsilane [Si(CH(3))(4)] as the sensitive media, and a NACP-02 monitor chamber. An initial activity of approximately 250 GBq (18)F was employed as the radiation source in the experiments. The initial dose rate in each measurement series was estimated to 1.0 Gy min(-1) by Monte Carlo simulations and the measurements were carried out during the decay of the radioactive source. In the investigation of general recombination losses, employing the two-dose-rate method for continuous beams, the liquid ionization chambers were operated at polarizing voltages 25, 50, 100, 150, 200, and 300 V. Furthermore, measurements were also performed at 500 V polarizing voltage in the investigation of the sensitivity of the microLion chamber to ambient electric fields.
The measurement results from the liquid ionization chambers, corrected for general recombination losses according to the two-dose-rate method for continuous beams, had a good agreement with the signal to dose linearity from the NACP-02 monitor chamber for general collection efficiencies above 70%. The results also displayed an agreement with the theoretical collection efficiencies according to the Greening theory, except for the liquid ionization chamber containing isooctane operated at 25 V. At lower dose rates, perturbations from ambient electric fields were found in the microLion chamber measurement results. Due to the perturbations, measurement results below an estimated dose rate of 0.2 Gy min(-1) were excluded from the present investigation of the general collection efficiency. The perturbations were found to be more pronounced when the chamber polarizing voltage was increased.
By using the two-dose-rate method for continuous beams, comparable corrected ionization currents from experiments in low and medium energy photon beams can be achieved. However, the valid range of general collection efficiencies has been found to vary in a comparison between experiments performed in continuous beams of 120 kVp x ray, and the present investigation of 511 keV annihilation photons. At very high dose rates in continuous beams, there are presently no methods that can be used to correct for general recombination losses and at low dose rates the microLion chamber may be perturbed by ambient electric fields. Increasing the chamber polarizing voltage, which diminishes the general recombination effect, was found to increase the microLion chamber sensitivity to ambient electric fields. Prudence is thus advised when employing the microLion chamber in radiation dosimetry, as ambient electric fields of the strength observed in the present work may be found in many common situations. Due to uncertainties in the theoretical basis for recombination losses in liquids, further studies on the underlying theories for the initial and general recombination effect are needed if liquid ionization chambers are to become a viable option in high precision radiation dosimetry.
V Arjunan,
Mariusz K Marchewka,
M Kalaivani
PMID: 22885089
DOI:
10.1016/j.saa.2012.07.054
Abstract
The molecular complex of betaine with selenious acid namely, betaine dihydrogen selenite (C(5)H(13)NO(5)Se, BDHSe) was synthesised by the reaction of betaine and SeO(2) in a 1:1:1 solution of isopropanol, methanol and water. Crystals were grown from this solution by cooling to 253 K for few days. The complex was formed without accompanying proton transfer from selenious acid molecule to betaine. The complete vibrational assignments and analysis of BDHSe have been performed by FTIR, FT-Raman and far-infrared spectral studies. More support on the experimental findings was added from the quantum chemical studies performed with DFT (B3LYP) method using 6-311++G(**), 6-31G(**), cc-pVDZ and 3-21G basis sets. The structural parameters, energies, thermodynamic parameters and the NBO charges of BDHSe were determined by the DFT method. The (1)H and (13)C isotropic chemical shifts (δ ppm) of BDHSe with respect to TMS were also calculated using the gauge independent atomic orbital (GIAO) method and compared with the experimental data. SHG experiment was carried out using Kurtz-Perry powder technique. The efficiency of second harmonic generation for BDHSe was estimated relatively to KDP: d(eff)=0.97 d(eff) (KDP).
Zhen-Xing Qin,
Jian-Bo Zhang,
Ivan Troyan,
Taras Palasyuk,
Mikhail Eremets,
Xiao-Jia Chen
PMID: 22260599
DOI:
10.1063/1.3676720
Abstract
High-pressure behavior of tetramethylsilane, one of the Group IVa hydrides, was investigated by Raman scattering measurements at pressures up to 142 GPa and room temperature. Our results revealed the phase transitions at 0.6, 9, and 16 GPa from both the mode frequency shifts with pressure and the changes of the full width half maxima of these modes. These transitions were suggested to result from the changes in the inter- and intra-molecular bonding of this material. We also observed two other possible phase transitions at 49-69 GPa and 96 GPa. No indication of metallization in tetramethylsilane was found with stepwise compression to 142 GPa.
Jose C Pichardo,
Rowan J Milner,
Wesley E Bolch
PMID: 21799087
DOI:
10.2967/jnumed.111.087957
Abstract
The current gold standard for measuring marrow cellularity is the bone marrow (BM) biopsy of the iliac crest. This measure is not predictive of total marrow cellularity, because the biopsy volume is typically small and fat fraction varies across the skeleton. MRI and localized MR spectroscopy have been demonstrated as noninvasive means for measuring BM cellularity in patients. The accuracy of these methods has been well established in phantom studies and in the determination of in vivo hepatic fat fractions but not for in vivo measurement of BM cellularity.
Spoiled gradient-echo in vivo images of the femur, humerus, upper spine, and lower spine were acquired for 2 dogs using a clinical 3-T MRI scanner. Single-peak iterative decomposition of water and fat with echo asymmetry and least squares (SP-IDEAL) was used to derive BM fat fractions. Stimulated-echo acquisition mode spectra were acquired in order to perform multipeak IDEAL with precalibration (MP-IDEAL). In vivo accuracy was validated by comparison with histology measurements. Histologic fat fractions were derived from adipocyte segmentation.
Bland-Altman plots demonstrated excellent agreement between SP-IDEAL and histology, with a mean difference of -0.52% cellularity and most differences within ±2% cellularity, but agreement between MP-IDEAL and histology was not as good (mean difference, -7% cellularity, and differences between 5% and -20%).
Adipocyte segmentation of histology slides provides a measure of volumetric fat fraction (i.e., adipocyte volume fraction [AVF]) and not chemical fat fraction, because fat fraction measured from histology is invariant to the relative abundances of lipid chemical species. In contrast, MP-IDEAL provides a measure of chemical fat fraction, thus explaining the poor agreement of this method with histology. SP-IDEAL measures the relative abundance of methylene lipids, and this measure is shown to be equivalent to AVF. AVF provides the appropriate parameter to account for patient-specific cellularity in BM mass predictive equations and is consistent with current micro-CT-based models of skeletal dosimetry.
Heath D Watts,
Mohamed Naseer Ali Mohamed,
James D Kubicki
PMID: 21319787
DOI:
10.1021/jp110330q
Abstract
Coniferyl alcohol is a monomeric building block of lignin, the second most abundant biopolymer. During lignification, the monomer forms a variety of linkages through free radical additions. A large NMR database has been constructed that reports the (1)H and (13)C chemical shifts for thousands of lignin oligomers. Herein, Boltzmann averaged (1)H and (13)C GIAO NMR calculations were performed on coniferyl alcohol and four of its dimers, β-O-4, β-β, β-5, and 5-5, to compare the calculated chemical shifts with experiment. Six B3LYP/6-311++G(d,p) energy-minimized conformational isomers of coniferyl alcohol were subjected to single-point GIAO NMR calculations. Initially, four NMR shift calculation methods were compared: three were performed using the TMS-standard method at the HF/6-311+G(2d,p), B3LYP/6-311+G(2d,p), and mPW1PW91/6-31G(d) theory levels, and the fourth was performed with a multistandard approach using a mPW1PW91/6-31G(d) theory level. For the multistandard method, benzene was used as the standard for aromatic C and H atoms and methanol was used for aliphatic C and H atoms. The hydroxyl-H of methanol was used as the standard for hydroxyl-H atoms. The Boltzmann averaged results for six conformers showed that the multistandard method is more accurate for coniferyl alcohol and its dimers than the often used TMS-standard method, based on the mean unsigned, root-mean-squared, and maximum errors, as well as linear correlations between observed and calculated values. The (13)C results were more accurate than the (1)H results, due to poorer agreement between calculated hydroxyl-H results and observed data. Further Boltzmann-averaged, multistandard NMR calculations compared the (13)C and (1)H chemical shifts with experiment for the four stereoisomers of the β-O-4 dimer, as well as the 5-5, β-5, and β-β dimers of coniferyl alcohol. The (13)C results correlated well with experiment (r(2)>0.99) for all dimers and showed small statistical errors, compared with experiment. The correlation with experiment for (1)H NMR was generally inferior to the (13)C NMR results for the dimers.
Jonas Andersson,
Heikki Tölli
PMID: 21160114
DOI:
10.1088/0031-9155/56/2/001
Abstract
A method to correct for the general recombination losses for liquid ionization chambers in continuous beams has been developed. The proposed method has been derived from Greening's theory for continuous beams and is based on measuring the signal from a liquid ionization chamber and an air filled monitor ionization chamber at two different dose rates. The method has been tested with two plane parallel liquid ionization chambers in a continuous radiation x-ray beam with a tube voltage of 120 kV and with dose rates between 2 and 13 Gy min(-1). The liquids used as sensitive media in the chambers were isooctane (C(8)H(18)) and tetramethylsilane (Si(CH(3))(4)). The general recombination effect was studied using chamber polarizing voltages of 100, 300, 500, 700 and 900 V for both liquids. The relative standard deviation of the results for the collection efficiency with respect to general recombination was found to be a maximum of 0.7% for isooctane and 2.4% for tetramethylsilane. The results are in excellent agreement with Greening's theory for collection efficiencies over 90%. The measured and corrected signals from the liquid ionization chambers used in this work are in very good agreement with the air filled monitor chamber with respect to signal to dose linearity.
Adolfo Botana,
Juan A Aguilar,
Mathias Nilsson,
Gareth A Morris
PMID: 21185209
DOI:
10.1016/j.jmr.2010.11.012
Abstract
Diffusion-ordered spectroscopy (DOSY) is a powerful NMR method for identifying compounds in mixtures. DOSY experiments are very demanding of spectral quality; even small deviations from expected behaviour in NMR signals can cause significant distortions in the diffusion domain. This is a particular problem when signals overlap, so it is very important to be able to acquire clean data with as little overlap as possible. DOSY experiments all suffer to a greater or lesser extent from multiplet phase distortions caused by J-modulation, requiring a trade-off between such distortions and gradient pulse width. Multiplet distortions increase spectral overlap and may cause unexpected and misleading apparent diffusion coefficients in DOSY spectra. These effects are described here and a simple and effective remedy, the addition of a 45° purging pulse immediately before the onset of acquisition to remove the unwanted anti-phase terms, is demonstrated. As well as affording significantly cleaner results, the new method allows much longer diffusion-encoding pulses to be used without problems from J-modulation, and hence greatly increases the range of molecular sizes that can be studied for coupled spin systems. The sensitivity loss is negligible and the added phase cycling is modest. The new method is illustrated for a widely-used general purpose DOSY pulse sequence, Oneshot.
Thierry Rohmer,
Jörg Matysik,
Franz Mark
PMID: 21846145
DOI:
10.1021/jp202042k
Abstract
The open-chain tetrapyrrole compound bilirubin was investigated in chloroform and dimethyl sulfoxide solutions by liquid-state NMR and as solid by (1)H, (13)C, and (15)N magic-angle spinning (MAS) solid-state NMR spectroscopy. Density functional theory (DFT) calculations were performed to interpret the data, using the B3LYP exchange-correlation functional to optimize geometries and to compute NMR chemical shieldings by the gauge-including atomic orbital method. The dependence of geometries and chemical shieldings on the size of the basis sets was investigated for the reference molecules tetramethylsilane, NH(3), and H(2)O, and for bilirubin as a monomer and in clusters consisting of up to six molecules. In order to assess the intrinsic errors of the B3LYP approximation in calculating NMR shieldings, complete basis set estimates were obtained for the nuclear shielding values of the reference molecules. The experimental liquid-state NMR data of bilirubin are well reproduced by a monomeric bilirubin molecule using the 6-311+G(2d,p) basis set for geometry optimization and for calculating chemical shieldings. To simulate the bilirubin crystal, a hexameric model was required. It was constructed from geometry-optimized monomers using information from the X-ray structure of bilirubin to fix the monomeric entities in space and refined by partial optimization. Combining experimental (1)H-(13)C and (1)H-(15)N NMR correlation spectroscopy and density functional theory, almost complete sets of (1)H, (13)C, and (15)N chemical shift assignments were obtained for both liquid and solid states. It is shown that monomeric bilirubin in chloroform solution is formed by 3-vinyl anti conformers, while bilirubin crystals are formed by 3-vinyl syn conformers. This conformational change leads to characteristic differences between the liquid- and solid-state NMR resonances.